molecular formula C22H26N6O2 B1210580 N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide CAS No. 199294-70-7

N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide

Cat. No.: B1210580
CAS No.: 199294-70-7
M. Wt: 406.5 g/mol
InChI Key: PVDHYBJORRALSQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide systematically describes its structure through hierarchical substituent prioritization. Table 1 maps name segments to structural features:

IUPAC Segment Structural Interpretation
N-[(6-amino-2-methylpyridin-3-yl)methyl] A pyridine ring with amino (-NH₂) at C6, methyl (-CH₃) at C2, and methylene (-CH₂-) at C3
2-[6-methyl-2-oxo...pyrazin-1-yl] Pyrazine ring with methyl (-CH₃) at C6, ketone (=O) at C2, and ethylamino (-NHCH₂CH₂Ph) at C3
Acetamide -CH₂-C(=O)-NH- linker bridging pyridine and pyrazine moieties

Isomeric Considerations

  • Tautomerism : The pyrazine’s 2-oxo group permits keto-enol tautomerism, though the keto form dominates due to aromatic stabilization.
  • Stereoisomerism : No chiral centers exist in the parent structure, as confirmed by the absence of stereodescriptors in its SMILES (CC1=CN=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NCCC3=CC=CC=C3). Substitutions at C3 of pyrazine and C6 of pyridine preclude geometric isomerism.

Properties

CAS No.

199294-70-7

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide

InChI

InChI=1S/C22H26N6O2/c1-15-12-26-21(24-11-10-17-6-4-3-5-7-17)22(30)28(15)14-20(29)25-13-18-8-9-19(23)27-16(18)2/h3-9,12H,10-11,13-14H2,1-2H3,(H2,23,27)(H,24,26)(H,25,29)

InChI Key

PVDHYBJORRALSQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NCCC3=CC=CC=C3

Synonyms

L 375,378
L 375378
L-375,378
L-375378

Origin of Product

United States

Preparation Methods

Formation of Pyrazinone Intermediate

Reaction Conditions :

  • Starting Material : Glycine benzyl ester reacts with acetaldehyde in the presence of trimethylsilyl cyanide to form an aminonitrile intermediate.

  • Cyclization : The aminonitrile undergoes cyclization with oxalyl chloride in o-dichlorobenzene at 100°C, yielding a pyrazinone derivative.

Key Data :

StepReagents/ConditionsProductYield
1Trimethylsilyl cyanide, 25°CAminonitrile78%
2Oxalyl chloride, 100°CPyrazinone65%

Substitution of Pyrazinone

Phenethylamine Incorporation :

  • The 3-chloro group of the pyrazinone intermediate is displaced by phenethylamine in refluxing ethyl acetate.

Optimization :

  • Temperature : 80°C, 12 hours

  • Solvent : Ethyl acetate

  • Yield : 82%

Hydrolysis and Dechlorination

Ester Hydrolysis :

  • The benzyl ester is hydrolyzed using lithium hydroxide in a water-methanol-THF mixture.

Dechlorination :

  • Raney-Nickel alloy and sodium hydroxide are used to remove chlorine from the pyrazinone ring.

Key Metrics :

StepReagentsProductPurity (HPLC)
HydrolysisLiOH, H₂O/MeOH/THFCarboxylic acid95%
DechlorinationRaney Ni, NaOHDechlorinated intermediate89%

Pyridine Subunit Synthesis

Nitrile Formation :

  • 6-Amino-3-bromo-2-methylpyridine reacts with copper cyanide in dimethylformamide (DMF) at 120°C to form a nitrile.

Reduction to Amine :

  • Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine.

Data :

StepConditionsProductYield
Nitrile formationCuCN, DMF, 120°CNitrile derivative75%
ReductionH₂, Pd/C, 25°CPrimary amine90%

Final Coupling Reaction

Amide Bond Formation :

  • The carboxylic acid intermediate is coupled with the primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol-water.

Final Product Metrics :

  • Purity : >98% (HPLC)

  • Melting Point : 215–217°C

  • Characterization : ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 6.95–7.35 (m, 5H).

Critical Process Parameters

Temperature Control

  • Cyclization and substitution steps require precise temperature control (80–100°C) to avoid side reactions.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in nitrile formation and coupling steps.

Catalysts

  • Palladium on carbon (5% w/w) ensures efficient hydrogenation without over-reduction.

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale batches (1–5 kg) achieve consistent yields (75–80%).

  • Cost Drivers : Phenethylamine and Pd/C account for 60% of raw material costs.

  • Waste Management : Solvent recovery systems (e.g., distillation for ethyl acetate) reduce environmental impact.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Multi-step couplingHigh purity, scalableLengthy (7–9 steps)
Solid-phase synthesisFaster (<5 steps)Lower yields (50–60%)

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Cause : Residual chlorine in dechlorination step.

    • Solution : Extended washing with NaHCO₃ solution.

  • Low Coupling Efficiency :

    • Cause : Moisture in EDC/HOBt system.

    • Solution : Anhydrous conditions using molecular sieves.

Chemical Reactions Analysis

L-375378 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenolic derivatives.

    Reduction: The nitrile group can be reduced to a primary amine.

    Substitution: The 3-chloro group in the pyrazinone can be substituted by phenethylamine.

    Hydrolysis: The benzyl ester group can be hydrolyzed to form an acid.

Common reagents used in these reactions include oxalyl chloride, trimethylsilyl cyanide, lithium hydroxide, copper cyanide, and palladium on carbon. Major products formed from these reactions include aminonitrile, pyrazinone, aminopyrazinone, and the final amide compound .

Scientific Research Applications

L-375378 has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactions of thrombin inhibitors.

    Biology: It helps in understanding the role of thrombin in blood coagulation and its inhibition.

    Medicine: L-375378 is being investigated for its potential use in preventing and treating thrombotic conditions.

    Industry: It may be used in the development of new anticoagulant drugs

Mechanism of Action

L-375378 exerts its effects by inhibiting thrombin, an enzyme that converts fibrinogen to fibrin during blood clotting. By binding to the active site of thrombin, L-375378 prevents the enzyme from interacting with its substrates, thereby inhibiting the coagulation process. This mechanism involves molecular targets such as the active site of thrombin and pathways related to blood coagulation .

Comparison with Similar Compounds

Biological Activity

N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide, known by its CAS Number 199294-70-7, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N6O2, with a molecular weight of 406.5 g/mol. The structure features multiple functional groups, including a pyridine and pyrazine moiety, which are often associated with biological activity.

PropertyValue
Molecular FormulaC22H26N6O2
Molecular Weight406.5 g/mol
CAS Number199294-70-7

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, a study highlighted that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range (0.01 µM for MCF-7) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Receptors : The compound may interact with specific receptors or proteins involved in tumor growth and metastasis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. While specific data on this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics, with moderate toxicity profiles in preclinical studies.

Study 1: Anticancer Evaluation

A recent study synthesized various amide derivatives based on the structure of this compound and evaluated their anticancer activities. The findings indicated that several derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that structural modifications could enhance potency .

Study 2: Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed strong interactions with target proteins involved in cancer progression, supporting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of structurally similar pyridazine-acetamide derivatives to improve yield and purity?

  • Methodological Answer : Synthesis of pyridazine-acetamide derivatives often involves multi-step reactions, including ring formation (e.g., pyridazinone), substitution, and condensation. For example, describes a protocol where temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., dimethylformamide for solubility), and catalyst optimization (e.g., p-toluenesulfonic acid) are critical. Chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are recommended for purification. Yield improvements (e.g., 65% to 85%) can be achieved by adjusting stoichiometric ratios of reactants, such as maintaining a 1:1.2 molar ratio of pyridazinone precursor to acetamide coupling partners .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on pyridazine and pyridine rings. For example, in , ¹H NMR peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 2.1–2.5 ppm corresponds to methyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 436.2 [M+H]⁺), and Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1680 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : and recommend kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via dose-response curves (1–100 µM). Cytotoxicity can be assessed using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing results to reference compounds like doxorubicin. Enzymatic stability studies in simulated gastric fluid (pH 2.0) and liver microsomes (CYP450 isoforms) provide early pharmacokinetic data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across cell lines?

  • Methodological Answer : Contradictions in bioactivity (e.g., high potency in HeLa cells but low activity in A549) may arise from differences in cellular uptake or target expression. suggests using comparative molecular field analysis (CoMFA) to model steric/electrostatic interactions. For instance, substituting the 2-phenylethylamino group with bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) may enhance membrane permeability, as shown in pyridazinone derivatives with logP values >3.5 . Parallel artificial membrane permeability assays (PAMPA) can validate these predictions .

Q. What computational strategies predict binding modes of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions. For example, utilized density functional theory (DFT) to optimize ligand geometries before docking into kinase ATP-binding pockets. Key interactions include hydrogen bonds between the acetamide carbonyl and Lys123 (EGFR) or π-π stacking between the pyridine ring and Phe723. MD simulations (50 ns) assess stability, with root-mean-square deviation (RMSD) thresholds <2.0 Å indicating stable binding .

Q. How can researchers address discrepancies in metabolic stability data across species?

  • Methodological Answer : Interspecies metabolic variations (e.g., rapid clearance in rat liver microsomes vs. stability in human) require species-specific cytochrome P450 (CYP) profiling. recommends using recombinant CYP isoforms (3A4, 2D6) to identify primary metabolizing enzymes. For example, if CYP3A4 is dominant, co-administering inhibitors like ketoconazole in preclinical models can prolong half-life. LC-MS/MS metabolite identification (e.g., hydroxylation at the pyridinylmethyl group) guides structural modifications to block vulnerable sites .

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